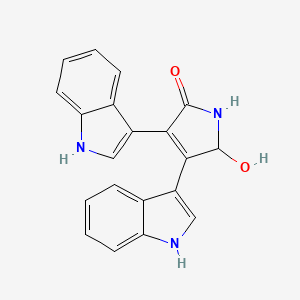
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- includes a pyrrolone ring fused with an indole moiety, making it a unique and interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- can be achieved through various methods. One common approach involves the base-assisted cyclization of 3-cyanoketones . This method is advantageous due to its efficiency and the availability of inexpensive synthetic precursors. Another method involves the Friedel–Crafts alkylation of γ-Hydroxybutyrolactams, which allows for the one-pot preparation of polycyclic indole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that minimize the number of reaction steps. For example, the synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a related compound, has been accomplished through a four-step process that includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .
化学反応の分析
Types of Reactions
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler structures.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, amines, and various catalysts like Pd(0) and ceric ammonium nitrate . The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the yield and purity of the products.
Major Products
The major products formed from these reactions include various substituted pyrrolones and indole derivatives. These products are often of significant interest due to their potential biological activities and applications in medicinal chemistry .
科学的研究の応用
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- has a wide range of scientific research applications:
作用機序
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolone and indole derivatives, such as:
- 3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones
- Polynuclear indole derivatives
- 5-Hydroxy-1,5-dihydro-1H-pyrrol-2-ones
Uniqueness
What sets 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- apart is its unique combination of a pyrrolone ring and an indole moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
125313-53-3 |
|---|---|
分子式 |
C20H15N3O2 |
分子量 |
329.4 g/mol |
IUPAC名 |
2-hydroxy-3,4-bis(1H-indol-3-yl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C20H15N3O2/c24-19-17(13-9-21-15-7-3-1-5-11(13)15)18(20(25)23-19)14-10-22-16-8-4-2-6-12(14)16/h1-10,19,21-22,24H,(H,23,25) |
InChIキー |
MTKKHFBXXUZIDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3O)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


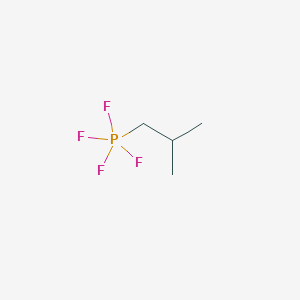
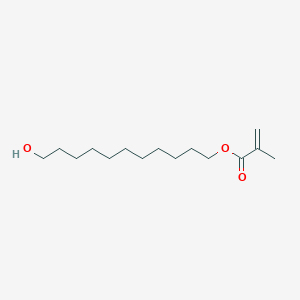
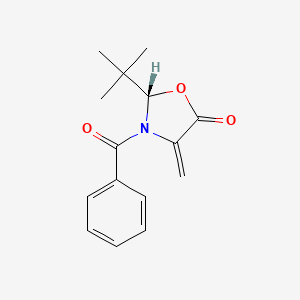
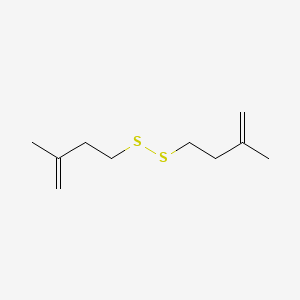
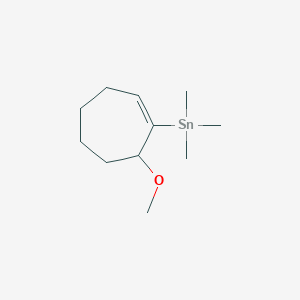

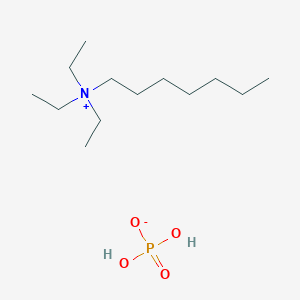
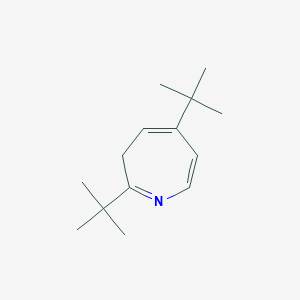
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
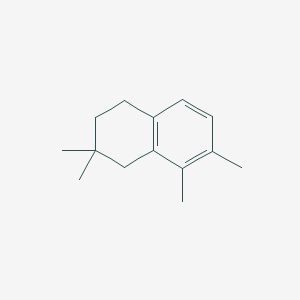
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
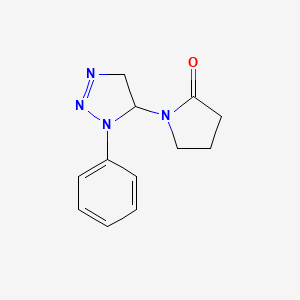
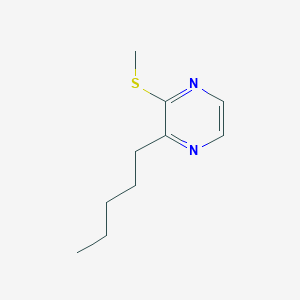
![3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14304295.png)
